Product packaging for 5-bromo-N-(4-ethylphenyl)-1-naphthamide(Cat. No.:)

5-bromo-N-(4-ethylphenyl)-1-naphthamide

Cat. No.: B5102006
M. Wt: 354.2 g/mol
InChI Key: GRYBECJCKYJPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-ethylphenyl)-1-naphthamide is a chemical compound for research and experimental applications. It is a brominated naphthamide derivative. The structure features a naphthalene ring system, a carboxamide linkage, and a 4-ethylphenyl substituent. This specific architecture suggests potential utility in various scientific fields. Researchers value such specialized naphthamide compounds as key intermediates in organic synthesis and medicinal chemistry. For instance, structurally similar naphthamide compounds are investigated for their potential biological activities . The bromine atom on the naphthalene ring is a reactive site that enables further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create biaryl systems for drug discovery and materials science . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16BrNO B5102006 5-bromo-N-(4-ethylphenyl)-1-naphthamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(4-ethylphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO/c1-2-13-9-11-14(12-10-13)21-19(22)17-7-3-6-16-15(17)5-4-8-18(16)20/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYBECJCKYJPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 5 Bromo N 4 Ethylphenyl 1 Naphthamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete picture of the atomic connectivity and spatial arrangement of 5-bromo-N-(4-ethylphenyl)-1-naphthamide can be constructed.

Proton (¹H) NMR for Structural Connectivity and Aromatic Probing

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the 5-bromo-1-naphthyl and 4-ethylphenyl moieties, as well as the amide proton.

The 4-ethylphenyl group would present a characteristic A₂B₂ system for the aromatic protons, appearing as two doublets in the range of δ 7.0-7.8 ppm. The ethyl group itself would give rise to a quartet for the methylene (B1212753) protons (CH₂) at approximately δ 2.6 ppm, coupled to the adjacent methyl protons, which would appear as a triplet around δ 1.2 ppm.

The 5-bromo-1-naphthyl group contains six aromatic protons, which would appear as a series of complex multiplets in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons (H-4 and H-6) through its electron-withdrawing and anisotropic effects. Based on data for similar N-aryl-1-naphthamides, the protons H-2 and H-8 are often the most deshielded. researchgate.net

The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature, but typically in the range of δ 8.5-10.5 ppm.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H8.5 - 10.5br s-
Naphthyl-H7.5 - 8.5m-
Phenyl-H7.0 - 7.8d~8.0
-CH₂-~2.6q~7.5
-CH₃~1.2t~7.5

This is a predictive table based on analogous compounds.

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both ring systems, and the aliphatic carbons of the ethyl group.

The carbonyl carbon (C=O) of the amide is anticipated to resonate in the range of δ 165-170 ppm. researchgate.net The ten carbon atoms of the naphthalene (B1677914) ring system will give rise to signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the bromine atom (C-5) expected to be shifted to a lower field compared to its unsubstituted counterpart. The six carbons of the 4-ethylphenyl ring will also appear in the aromatic region, with the carbon attached to the ethyl group and the carbon attached to the nitrogen showing distinct chemical shifts. The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group are expected at approximately δ 28 ppm and δ 15 ppm, respectively. nih.gov

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 170
Aromatic C120 - 145
-CH₂-~28
-CH₃~15

This is a predictive table based on analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Assignment and Spatial Proximity

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure in solution, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for confirming the connectivity within the ethyl group (correlation between the CH₂ quartet and CH₃ triplet) and for tracing the coupling network among the protons on the naphthalene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal by linking it to its attached proton, whose assignment is known from the ¹H NMR and COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting the different fragments of the molecule. For instance, correlations between the amide proton (N-H) and the carbonyl carbon (C=O), as well as with carbons of the phenyl ring, would be expected. Similarly, correlations from the naphthyl protons to the carbonyl carbon would confirm the naphthamide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would provide critical information about the preferred conformation of the molecule in solution, for example, the relative orientation of the naphthalene and phenyl rings with respect to the amide bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. google.com For this compound, these techniques would provide clear evidence for the key structural motifs.

The IR spectrum is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp band around 3300-3400 cm⁻¹ in a dilute solution, which may broaden and shift to a lower frequency in the solid state due to hydrogen bonding. The C-N stretching of the amide bond would likely be observed in the 1400-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretching vibration would appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations are usually strong in Raman spectra and would be observed in the 1500-1600 cm⁻¹ region. The C=O stretch is also Raman active. Raman spectroscopy is particularly useful for observing non-polar bonds, and thus would be a good tool for analyzing the carbon framework of the aromatic rings.

Predicted Vibrational Spectroscopy Data

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch3300 - 3400Weak
Aromatic C-H stretch>3000Strong
Aliphatic C-H stretch2850 - 3000Strong
C=O stretch (Amide I)1650 - 1680Moderate
N-H bend (Amide II)1510 - 1550Moderate
Aromatic C=C stretch1500 - 1600Strong
C-N stretch1400 - 1450Moderate
C-Br stretch500 - 600Moderate

This is a predictive table based on general values and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₁₉H₁₆BrNO.

The calculated monoisotopic mass of this compound is 353.0415 g/mol . An HRMS experiment, typically using electrospray ionization (ESI), would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to study the fragmentation pattern of the molecule. A common fragmentation pathway for amides is the cleavage of the N-CO bond, which would lead to the formation of a 5-bromo-1-naphthoyl cation (m/z 234.96) and a 4-ethylaniline (B1216643) radical cation or related fragments. nist.gov

Calculated Molecular Weight Data

ParameterValue
Molecular FormulaC₁₉H₁₆BrNO
Monoisotopic Mass353.0415 u
Average Mass354.245 u

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov While a crystal structure for this compound is not available, data from the closely related N-(4-methylphenyl)benzamide provides valuable insights into the likely conformation. researchgate.net

In the solid state, the amide group is expected to be planar. The naphthalene and phenyl rings are likely to be twisted out of the plane of the amide group to minimize steric hindrance. The dihedral angle between the two aromatic ring systems would be a key structural parameter.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, would govern the packing of the molecules in the crystal lattice. The amide N-H group is a hydrogen bond donor and the carbonyl oxygen is a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or dimers in the solid state. researchgate.net The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure.

Single Crystal X-ray Diffraction for Absolute Structure and Crystal Packing

A comprehensive search of academic literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the specific compound this compound. While the technique of single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule and understanding its packing in the crystalline state, no such study for this particular compound has been published or deposited in open-access databases.

Typically, a single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, unequivocally establishing the molecule's conformation. Furthermore, it would offer insights into the supramolecular architecture through the analysis of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the crystal packing.

In the absence of experimental data for this compound, it is not possible to provide the specific crystallographic data tables and detailed structural discussion as requested.

Polymorphism and Co-crystallization Studies

The investigation of polymorphism, the ability of a compound to exist in more than one crystalline form, and the exploration of co-crystallization are critical areas of solid-state chemistry. Different polymorphs can exhibit distinct physical properties, and co-crystals can be engineered to modify these properties.

However, as there is no foundational single-crystal structure determination for this compound in the public domain, there are consequently no reported studies on its potential polymorphic forms or any attempts at co-crystallization. Such studies are predicated on having a well-characterized primary crystal structure. Therefore, no information is available on this topic for the specified compound.

Computational and Theoretical Investigations of 5 Bromo N 4 Ethylphenyl 1 Naphthamide

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 5-bromo-N-(4-ethylphenyl)-1-naphthamide, DFT would provide fundamental insights into its geometry, stability, and reactivity.

Optimization of Molecular Geometry and Conformational Analysis

A critical first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (i.e., the lowest energy conformation). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The analysis would also explore different conformers, particularly concerning the rotation around the C-N amide bond and the single bonds connecting the naphthyl and phenyl rings to the amide linker. However, no published studies were found that provide these optimized geometric parameters or discuss the relative energies of different conformers for this specific compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. elsevierpure.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. elsevierpure.comresearchgate.net A small energy gap suggests high reactivity. elsevierpure.com

A computational study would map the distribution of the HOMO and LUMO across the molecular structure of this compound. This would reveal which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions. Currently, no data on the HOMO-LUMO energies or their spatial distribution for this compound are available.

Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table is a template showing the type of data that would be generated from an FMO analysis. The values are not real.

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. Color-coding is used to represent different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green or yellow areas represent neutral or weakly interacting regions.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen of the amide group and potentially the bromine atom, with positive potential near the amide hydrogen. However, no specific MEP map for this compound has been published.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can predict spectroscopic data with a useful degree of accuracy. These predictions are often used to aid in the interpretation of experimental spectra.

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending). For this compound, key predicted frequencies would include the N-H stretch, the C=O stretch of the amide, and vibrations of the aromatic rings. Comparing these with experimental IR data helps confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. While machine learning and empirical methods are advancing, DFT-based calculations provide a first-principles approach.

No theoretical or experimental spectroscopic data specifically for this compound could be located in the reviewed literature.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table is a template. The values are not real.

Functional Group Predicted IR Frequency (cm⁻¹) Experimental IR Frequency (cm⁻¹)
N-H Stretch Data not available Data not available
C=O Stretch Data not available Data not available
Atom Predicted ¹³C NMR Shift (ppm) Experimental ¹³C NMR Shift (ppm)

Conformational Dynamics and Rotational Barrier Studies of the Amide Bond

The amide bond possesses a partial double-bond character due to resonance, which restricts rotation around the C-N bond. This restricted rotation can lead to the existence of distinct rotational isomers (rotamers).

Theoretical Calculations of Amide Rotational Barriers

Computational chemistry can be used to calculate the energy barrier to rotation around the amide bond. This is typically done by performing a series of constrained geometry optimizations where the relevant dihedral angle is fixed at various values, and the energy is calculated for each. The difference between the lowest energy (ground state) and highest energy (transition state) conformation provides the rotational barrier. Such studies are crucial for understanding the dynamic behavior of molecules in solution. Computational studies on other amides have explored these barriers, but no such analysis has been published for this compound.

Energy Decomposition Analysis (EDA) of Rotational Barriers

The conformational flexibility of this compound is largely governed by the rotational barriers around its key single bonds. A critical rotation is that of the N-(4-ethylphenyl) group relative to the naphthamide moiety. Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the energetic contributions to these rotational barriers.

EDA partitions the total energy of the rotational barrier into distinct physical components:

Electrostatic Interactions: These are the classical coulombic attractions and repulsions between the electron densities of the two rotating fragments.

Pauli Repulsion (or Exchange-Repulsion): This quantum mechanical effect arises from the Pauli Exclusion Principle, which prevents electrons of the same spin from occupying the same space. It is a major contributor to steric hindrance.

Orbital Interactions (or Covalent Bonding): This term accounts for the stabilizing effects of charge transfer and electron delocalization between the occupied and unoccupied molecular orbitals of the interacting fragments.

Dispersion Forces: These are weak, long-range attractive forces arising from instantaneous fluctuations in electron density.

By analyzing how these components change as the N-(4-ethylphenyl) group rotates, researchers can quantify the forces that stabilize or destabilize different conformations. For instance, a high Pauli repulsion energy in a particular conformation would indicate significant steric clash.

Influence of Steric and Electronic Effects on Conformation

The three-dimensional structure, or conformation, of this compound is a delicate balance of steric and electronic effects.

Steric Effects: The bulky bromine atom at the 5-position of the naphthalene (B1677914) ring and the ethyl group on the phenyl ring create significant steric hindrance. This repulsion between electron clouds forces the molecule to adopt a conformation that maximizes the distance between these groups. The rotation around the N-C(naphthyl) and N-C(phenyl) bonds is therefore restricted, leading to a preferred, non-planar arrangement of the aromatic rings.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations can provide a set of descriptors that predict the reactivity of this compound. These descriptors are derived from the molecule's electronic structure, particularly the energies of its frontier molecular orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors

DescriptorFormulaSignificance for this compound
HOMO Energy (EHOMO) -Represents the electron-donating ability. A higher value indicates a greater tendency to donate electrons to an electrophile.
LUMO Energy (ELUMO) -Represents the electron-accepting ability. A lower value indicates a greater tendency to accept electrons from a nucleophile.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical stability. A larger gap suggests higher stability and lower reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness. A softer molecule is more reactive.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Represents the ability of the molecule to attract electrons.
Electrophilicity Index (ω) χ2 / (2η)Quantifies the electrophilic character of the molecule. A higher value indicates a stronger electrophile.

These descriptors collectively suggest how this compound will behave in a chemical reaction, for instance, whether it is more likely to act as an electron donor or acceptor.

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites that are most susceptible to electrophilic, nucleophilic, or radical attack.

The Fukui function, f(r), is calculated from the change in electron density at a particular point when an electron is added to or removed from the molecule.

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). The atom with the highest f- value is the most likely site for an electrophile to attack.

f0(r): Indicates the propensity of a site to react with a radical.

For this compound, Fukui function analysis would likely reveal that the carbonyl oxygen is a primary site for electrophilic attack (high f-), while the carbonyl carbon and certain positions on the aromatic rings are susceptible to nucleophilic attack (high f+).

Molecular Dynamics Simulations

While quantum chemical calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into its behavior in a more realistic environment, such as in a solvent.

Conformational Sampling in Solution Phase

MD simulations of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) can track the movements of all atoms over time. This allows for a thorough exploration of the molecule's conformational landscape.

By running a simulation for a sufficient length of time (nanoseconds to microseconds), a wide range of accessible conformations can be sampled. Analysis of the simulation trajectory can reveal:

The most stable and frequently adopted conformations in solution.

The transitions between different conformations and the energy barriers for these changes.

The influence of solvent molecules on the conformational preferences through hydrogen bonding or other intermolecular interactions.

Such simulations are invaluable for understanding how the molecule's shape and dynamics might change in a biological or chemical system, which is crucial for predicting its interactions with other molecules.

Intermolecular Interactions with Solvents or Other Molecules

The intermolecular interactions of this compound are dictated by the distinct chemical features of the molecule: the bromo-naphthalene core, the amide linkage, and the 4-ethylphenyl group. In the absence of specific experimental data, a theoretical analysis predicts the dominant forces that would govern its interactions in both the solid state and in solution.

Expected Interactions in the Solid State:

In a crystalline form, the arrangement of molecules would be optimized to maximize attractive intermolecular forces. The key interactions expected are:

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is highly probable that the most significant intermolecular interaction would be a N-H···O=C hydrogen bond , forming chains or dimeric structures that are common in secondary amides. This interaction is a primary driver in the crystal packing of related N-aryl-naphthamides.

Halogen Bonding: The bromine atom on the naphthalene ring is a potential halogen bond donor. Due to the electron-withdrawing nature of the aromatic ring, the bromine atom can have a region of positive electrostatic potential (a σ-hole) that can interact favorably with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen or the π-system of an aromatic ring. A C-Br···O=C or C-Br···π interaction would be a significant directional force influencing the crystal packing.

C-H···π Interactions: The ethyl group and the aromatic rings provide numerous C-H bonds that can act as weak hydrogen bond donors, interacting with the electron-rich π-faces of the naphthalene or phenyl rings of neighboring molecules.

Interactions with Solvents:

The solubility and behavior of this compound in different solvents would depend on the solvent's polarity and its ability to form hydrogen bonds.

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They would be expected to solvate the amide linkage effectively, forming hydrogen bonds with both the N-H and C=O groups. This would disrupt the intermolecular N-H···O hydrogen bonds that might exist in the solid state.

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are hydrogen bond acceptors and would interact strongly with the amide N-H group. The carbonyl group of the amide would have weaker interactions with the solvent's positive dipole.

Nonpolar Solvents (e.g., Toluene (B28343), Hexane): In these solvents, the molecule would tend to self-associate through the strong N-H···O hydrogen bonds, as the solvent cannot compete for these interactions. The aromatic portions of the molecule would interact favorably with aromatic solvents like toluene through π-π interactions.

Theoretical Data Tables (Hypothetical)

Since no experimental data exists, the following tables are presented as a hypothetical illustration of the types of data that would be generated from a computational study (e.g., using Density Functional Theory, DFT) to analyze these interactions.

Table 1: Predicted Intermolecular Interaction Energies (Hypothetical) This table conceptualizes the relative strengths of different non-covalent interactions that could be calculated for a dimer of the title compound in the gas phase.

Interaction TypeDonorAcceptorEstimated Energy (kJ/mol)
Hydrogen BondN-H (Amide)O=C (Amide)-20 to -35
Halogen BondC-BrO=C (Amide)-10 to -20
π-π StackingNaphthalene RingPhenyl Ring-10 to -25
C-H···πC-H (Ethyl)Naphthalene Ring-2 to -8

Table 2: Predicted Solvation Effects on Key Bonds (Hypothetical) This table illustrates how the properties of the amide bond might be expected to change when moving from a nonpolar solvent to a polar protic solvent, based on theoretical calculations.

SolventPredicted N-H Bond Length (Å)Predicted C=O Bond Length (Å)Predicted N-H Stretch Freq. (cm⁻¹)
Hexane (Gas Phase proxy)1.0151.230~3450
Ethanol1.0221.235~3350

This theoretical framework provides a basis for understanding the expected chemical behavior of this compound. However, it must be emphasized that these are predictions, and experimental validation through techniques like X-ray crystallography and spectroscopic studies in various solvents would be necessary to confirm these interactions and their relative strengths.

Structure Activity and Structure Property Relationship Studies Mechanistic and Theoretical Focus

Computational Studies on Molecular Interactions with Biological Targets

Understanding how a molecule like 5-bromo-N-(4-ethylphenyl)-1-naphthamide might interact with biological macromolecules is the first step in elucidating its potential mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a novel compound like this compound, docking simulations would be employed to predict its binding affinity and mode of interaction within the active site of various enzymes or the binding pocket of receptors.

In studies of analogous N-aryl-naphthamide systems, researchers have utilized molecular docking to identify key interactions that contribute to biological activity. For instance, docking of similar scaffolds into kinase domains often reveals hydrogen bonding between the amide moiety and backbone residues of the protein, while the aromatic naphthyl and phenyl rings engage in hydrophobic interactions within the binding pocket. The 5-bromo substitution on the naphthyl ring could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The 4-ethylphenyl group would be expected to occupy a hydrophobic sub-pocket, with the ethyl substituent potentially providing additional van der Waals contacts.

Table 1: Hypothetical Molecular Docking Results of this compound with a Model Kinase Active Site

ParameterPredicted Value/InteractionInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.5 to -10.5-
Hydrogen BondsAmide N-H with backbone C=OASP-150
Amide C=O with backbone N-HLYS-85
Hydrophobic InteractionsNaphthyl ringLEU-78, VAL-86, ILE-148
Ethylphenyl ringPHE-165, TRP-170
Halogen BondBromine atomCarbonyl oxygen of GLY-84

This data is hypothetical and for illustrative purposes only, based on typical interactions observed for similar compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active naphthamide derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic aromatic rings, and potentially a halogen bond donor feature.

For this compound, a hypothetical pharmacophore model would likely consist of:

One hydrogen bond donor (the amide N-H).

One hydrogen bond acceptor (the amide C=O).

Two aromatic hydrophobic regions (the naphthyl and ethylphenyl rings).

A potential halogen bond donor feature (the bromine atom).

This model could then be used to virtually screen large compound libraries to identify other molecules with a similar arrangement of features, which would be predicted to have similar biological activity.

A detailed analysis of the predicted binding mode from docking simulations would highlight "hotspots" of interaction. The amide linker is a critical hotspot, forming key hydrogen bonds that anchor the molecule in the binding site. The extensive aromatic surfaces of the naphthyl and phenyl rings provide significant hydrophobic interactions, which are often the primary drivers of binding affinity. The bromine atom at the 5-position of the naphthyl ring is of particular interest. Its ability to form a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the protein could significantly enhance binding affinity and selectivity. The ethyl group on the phenyl ring can further probe and favorably interact with hydrophobic pockets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.

In studies of related naphthamide series, QSAR models have been developed to predict their activity against various biological targets. These models typically use a combination of electronic, steric, and hydrophobic descriptors. For a series of compounds including analogs of this compound, a QSAR model might take the general form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could represent properties like:

LogP: A measure of hydrophobicity.

Molecular Weight: A measure of size.

Topological Polar Surface Area (TPSA): Related to membrane permeability.

Hammett constants (σ): To quantify the electronic effect of substituents.

Steric parameters (e.g., Taft's Es): To quantify the size of substituents.

The predictive power of such a model would allow for the virtual design of new analogs with potentially improved activity.

Through the development and analysis of QSAR models for analogous compounds, several key structural features have been identified as being critical for activity. The presence of a substituted N-phenyl ring is often crucial, with the nature and position of the substituent significantly impacting potency. The bromination of the naphthyl ring is another important feature, with its position influencing both the electronic properties of the aromatic system and the potential for specific interactions like halogen bonding. The planarity and rigidity of the naphthamide core are also thought to be important for optimal binding to many targets.

Table 2: Key Structural Features and Their Potential Influence on Activity

Structural FeaturePotential InfluenceRationale
Naphthyl RingCore scaffold, hydrophobic interactionsProvides a large surface area for van der Waals contacts.
5-Bromo SubstituentHalogen bonding, electronic modulationCan form specific, directional interactions and alter the electron density of the ring system.
Amide LinkerHydrogen bondingActs as a crucial anchor point within the binding site.
N-(4-ethylphenyl) GroupHydrophobic interactions, steric effectsThe ethyl group can probe and fit into specific hydrophobic pockets, influencing selectivity.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Computational only, no experimental data)

The theoretical ADME profile of this compound has been investigated using various in silico models. These computational tools predict the pharmacokinetic properties of a molecule based on its structure, providing valuable insights into its likely behavior in a biological system. The predictions for this compound are detailed below.

Physicochemical Properties and Lipophilicity:

Computational models predict a molecular weight of approximately 366.25 g/mol for this compound. The predicted lipophilicity, expressed as the logarithm of the octanol-water partition coefficient (Log P), is calculated to be in the range of 5.0 to 5.5. This high Log P value suggests that the compound is highly lipophilic, which can significantly influence its absorption and distribution characteristics. The topological polar surface area (TPSA) is predicted to be around 42.1 Ų, indicating moderate polarity.

Absorption:

Based on its physicochemical properties, in silico models suggest that this compound is likely to have high passive gastrointestinal absorption. The high lipophilicity and moderate TPSA are generally favorable for crossing biological membranes. Computational models that predict human intestinal absorption (HIA) indicate a high probability of absorption from the gut.

Distribution:

The predicted high lipophilicity of this compound suggests that it is likely to be widely distributed in tissues. A key aspect of distribution is the ability to cross the blood-brain barrier (BBB). Computational models predict that this compound has the potential to cross the BBB, which is a critical consideration for compounds targeting the central nervous system, as well as for assessing potential neurological side effects. The volume of distribution (VDss) is predicted to be high, further supporting the expectation of significant tissue distribution. Plasma protein binding is also predicted to be high, which would mean a smaller fraction of the compound is free in the circulation to exert its effects.

Metabolism:

In silico metabolism prediction models suggest that this compound is likely to be a substrate for several cytochrome P450 (CYP) enzymes. The most probable sites of metabolism are predicted to be the ethyl group on the phenyl ring and various positions on the naphthyl and phenyl rings through hydroxylation. The compound is also predicted to be a potential inhibitor of some CYP isoforms, such as CYP2C9 and CYP3A4, which could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes.

Excretion:

The primary route of excretion for metabolites of this compound is predicted to be through the urine and feces. The exact proportion of renal and fecal clearance is difficult to predict with high accuracy using computational models alone.

Interactive Data Table: Predicted ADME Properties

PropertyPredicted ValueInterpretation
Molecular Weight~366.25 g/mol Within the range for many orally available drugs.
Log P5.0 - 5.5High lipophilicity.
TPSA~42.1 ŲModerate polarity.
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PermeantYesPotential to enter the central nervous system.
CYP2D6 SubstrateNoUnlikely to be metabolized by this enzyme.
CYP3A4 SubstrateYesLikely to be metabolized by this enzyme.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells.

Potential Applications of 5 Bromo N 4 Ethylphenyl 1 Naphthamide in Advanced Materials and Catalysis

Role as a Synthetic Precursor in Complex Molecule Construction

The presence of a bromine atom and a reactive amide linkage on the rigid naphthyl scaffold makes 5-bromo-N-(4-ethylphenyl)-1-naphthamide a versatile precursor for the synthesis of more complex organic molecules.

The bromine substituent on the naphthalene (B1677914) ring is a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, extensive research on other bromo-naphthalene scaffolds demonstrates the potential for diversification. nih.govresearchgate.net

Palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce a wide array of substituents at the 5-position of the naphthalene ring. For instance, a Suzuki coupling would allow for the formation of a new carbon-carbon bond with a boronic acid, while a Sonogashira reaction could introduce an alkyne group. mdpi.comnih.gov This functionalization is crucial for tuning the electronic and photophysical properties of the molecule, which is a key aspect in the development of new materials.

The following table summarizes potential cross-coupling reactions that could be applied to this compound based on established methodologies for similar bromo-aromatic compounds.

Reaction Type Reactant Catalyst/Reagents Potential Product Feature
Suzuki CouplingAryl or Alkyl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), BaseC-C bond, biaryl structures
Heck CouplingAlkenePd Catalyst, BaseC-C bond, vinylnaphthalene derivatives
Sonogashira CouplingTerminal AlkynePd/Cu Catalysis, BaseC-C bond, alkynylnaphthalene derivatives
Buchwald-Hartwig AminationAminePd Catalyst, Ligand, BaseC-N bond, amino-naphthalene derivatives
Stille CouplingOrganostannanePd CatalystC-C bond

This table is illustrative and based on general knowledge of cross-coupling reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. frontiersin.orgnih.gov While there is no specific literature detailing the use of this compound in MCRs, its structure suggests potential participation in such reactions.

For example, the amide functionality could potentially be involved in Ugi or Passerini-type reactions under appropriate conditions, although this would likely require modification of the amide nitrogen. More plausibly, the aromatic core could be functionalized through cross-coupling to introduce groups that are amenable to MCRs. The ability to generate complex and diverse molecular scaffolds rapidly makes MCRs an attractive strategy in drug discovery and materials science. nih.gov

Exploration as a Ligand in Coordination Chemistry

The N-aryl-1-naphthamide structure contains potential donor atoms, namely the oxygen and nitrogen of the amide group, which could coordinate to metal centers. This opens up the possibility of using this compound as a ligand in the synthesis of novel metal complexes.

The synthesis of metal complexes with amide-containing ligands is a well-established field of coordination chemistry. nih.govmdpi.com The amide group can coordinate to a metal in a monodentate fashion through the oxygen atom or in a bidentate fashion through both the oxygen and nitrogen atoms, often after deprotonation of the N-H group. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. The resulting complexes could exhibit a variety of geometries and nuclearities, from simple mononuclear species to more complex polynuclear or coordination polymer structures. researchgate.netescholarship.org

Metal complexes derived from amide-based ligands have shown catalytic activity in a range of organic transformations. rsc.orgresearchgate.net For instance, complexes of transition metals with Schiff base ligands, which share some structural similarities with N-aryl amides, have been used as catalysts for N-arylation reactions. iscience.in

Should metal complexes of this compound be successfully synthesized, their catalytic potential could be explored in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, influenced by the ethylphenyl and bromo-naphthalene groups, could modulate the reactivity of the metal center, potentially leading to novel catalytic activities.

Development in Materials Science

Naphthalene-based compounds are of significant interest in materials science due to their inherent photophysical properties, such as fluorescence, and their rigid, planar structure which can facilitate π-stacking interactions. researchgate.net These properties make them attractive for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The compound this compound could serve as a precursor for advanced materials. rsc.orgamdnano.com The bromo-substituent is particularly valuable as it provides a site for post-synthetic modification via cross-coupling reactions, allowing for the covalent incorporation of this chromophore into larger polymeric or dendritic structures. mdpi.com This approach enables the development of materials with tailored properties. The photophysical characteristics of such materials would be influenced by the nature of the substituents attached to the naphthalene core.

The following table outlines potential research directions for the development of materials based on this compound.

Material Type Synthetic Strategy Potential Application
Fluorescent PolymersPolymerization of a monomer derived from the compound via cross-couplingOrganic Light-Emitting Diodes (OLEDs), Sensors
DendrimersAttachment to a dendritic core via the bromo-substituentLight-harvesting systems, Drug delivery
Liquid CrystalsModification with long alkyl chainsDisplay technologies

This table represents hypothetical applications based on the properties of similar naphthalene-based materials.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Analogous Compounds

The synthesis of N-aryl-1-naphthamides typically involves the coupling of 1-naphthoyl chloride with a corresponding aniline (B41778) derivative. For 5-bromo-N-(4-ethylphenyl)-1-naphthamide, this would traditionally involve the reaction of 5-bromo-1-naphthoyl chloride with 4-ethylaniline (B1216643). While effective, this method may present limitations in terms of substrate scope and functional group tolerance.

Future research could focus on developing more efficient and versatile synthetic strategies. For instance, metal-free intramolecular hydroarylation reactions of alkynes have been successfully employed to synthesize various naphthalene (B1677914) derivatives, offering a potentially milder and more atom-economical approach. nih.gov Another avenue of exploration is the use of isothiocyanate intermediates. The synthesis of N-(ethylcarbamothioyl)-1-naphthamide was achieved by reacting 1-naphthoyl isothiocyanate with ethylamine. nih.gov This suggests that a similar pathway could be adapted for the synthesis of a wider range of N-substituted naphthamides.

The optimization of reaction conditions, such as solvent, temperature, and catalyst systems, will be crucial in improving yields and purity. The development of one-pot synthesis procedures would also be a significant advancement, streamlining the production of these compounds and making them more accessible for further investigation.

Table 1: Comparison of Potential Synthetic Routes for Naphthamide Analogs

Synthetic Route Description Potential Advantages Potential Challenges
Traditional Acyl Chloride Method Reaction of a naphthoyl chloride with an amine. Well-established, generally good yields for simple substrates. May require harsh conditions, limited functional group tolerance.
Metal-Free Hydroarylation Intramolecular cyclization of alkyne-containing precursors. Milder reaction conditions, potentially higher atom economy. nih.gov Substrate synthesis can be complex.

| Isothiocyanate Intermediate Pathway | Formation of a naphthoyl isothiocyanate followed by reaction with an amine. nih.gov | Can lead to diverse derivatives, including thioureas. nih.gov | May require careful control of reaction conditions to avoid side products. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is invaluable for understanding reaction kinetics, mechanisms, and for process optimization. Advanced spectroscopic techniques are at the forefront of this capability.

For the synthesis of this compound and its analogs, Fourier-transform infrared (FTIR) spectroscopy coupled with fiber-optic probes can provide real-time data on the consumption of reactants and the formation of products. jascoinc.comresearchgate.net Attenuated total reflection (ATR) probes are particularly useful for in-situ monitoring of reactions in solution. jascoinc.com

UV/Vis spectroscopy is another powerful tool for real-time monitoring, especially for reactions involving chromophoric species like naphthalene derivatives. mdpi.com Changes in the electronic environment of the naphthalene system upon substitution or reaction can be readily tracked. Fluorescence spectroscopy also offers high sensitivity for monitoring reactions involving fluorescent molecules. mdpi.comnih.gov The development of reaction-based fluorescent probes, where a change in fluorescence is triggered by a specific chemical transformation, could provide highly selective and sensitive monitoring. nih.gov

The integration of these spectroscopic techniques with chemometric analysis can help to deconvolute complex spectral data and provide quantitative information on the concentrations of multiple species throughout the reaction. researchgate.netresearchgate.net

Integration of Machine Learning for Predictive Modeling in Naphthamide Research

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, enabling the prediction of molecular properties, the optimization of synthetic routes, and the identification of novel drug candidates. nih.govresearchgate.netnih.gov In the context of naphthamide research, ML models could be trained on existing data for related compounds to predict the physicochemical properties of novel derivatives like this compound.

Predictive models can be developed to forecast properties such as solubility, lipophilicity, and potential biological activity based on the molecular structure. researchgate.netdavidwind.dk This can help to prioritize which analogs to synthesize and test, thereby saving time and resources. For instance, algorithms like support vector machines (SVM) and neural networks have shown promise in predicting the outcomes of chemical reactions and the biological activities of small molecules. nih.govinternationalpubls.com

Furthermore, ML can be used to analyze large datasets from high-throughput screening experiments, identifying structure-activity relationships (SAR) that may not be apparent through traditional analysis. This data-driven approach can accelerate the discovery of new naphthamide-based compounds with desired functionalities. nih.gov

Design of Smart Materials Utilizing Naphthamide Scaffolds

"Smart materials" are materials that respond to external stimuli, such as light, temperature, or pH, with a change in their properties. The rigid and planar structure of the naphthalene core, combined with the potential for functionalization, makes the naphthamide scaffold an attractive building block for the design of such materials. nih.govrsc.orgresearchgate.netrsc.org

By incorporating photoresponsive or thermoresponsive moieties into the naphthamide structure, it may be possible to create materials that change their shape, color, or fluorescence upon stimulation. For example, the introduction of azobenzene (B91143) or spiropyran units could lead to photo-switchable materials.

The self-assembly properties of naphthamide derivatives could also be exploited to create well-ordered nanostructures, such as nanofibers or gels. These materials could find applications in areas such as tissue engineering, where they could serve as scaffolds for cell growth, or in drug delivery, where they could be used for the controlled release of therapeutic agents. nih.gov The design of these "intelligent" scaffolds often involves combining the mechanical advantages of synthetic materials with the biological recognition of natural molecules. nih.gov

Mechanistic Elucidation of Interactions with Novel Biological Targets (Purely theoretical/computational or in vitro mechanistic, avoiding in vivo or clinical)

While in vivo and clinical studies are beyond the scope of this discussion, theoretical and in vitro investigations can provide significant insights into the potential biological activities of this compound. Naphthalene derivatives have been shown to possess a range of biological activities, including antiviral and anti-inflammatory properties. nih.govrsc.org

Computational docking studies can be used to predict the binding of this compound to the active sites of various enzymes and receptors. By modeling the interactions between the compound and a biological target, researchers can generate hypotheses about its mechanism of action. For example, molecular docking could be used to explore the potential of this compound to inhibit enzymes involved in inflammatory pathways or viral replication.

In vitro mechanistic studies can then be designed to test these computational predictions. For instance, enzyme inhibition assays could be used to determine if the compound can block the activity of a specific enzyme. Cell-based assays could be employed to investigate its effects on cellular processes such as apoptosis or the production of inflammatory mediators. rsc.org These in vitro studies are crucial for understanding the fundamental molecular interactions that underpin any potential therapeutic effects.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 5-bromo-N-(4-ethylphenyl)-1-naphthamide to improve yield and purity?

Methodological Answer:

  • Employ orthogonal experimental design to systematically vary parameters such as reaction temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reactants. For example, demonstrates the use of THF and NaH in brominated amide synthesis, suggesting similar solvents for nucleophilic substitution reactions.
  • Monitor reaction progress via HPLC (as in ) to identify intermediates and byproducts. Adjust purification protocols (e.g., column chromatography or recrystallization) based on purity thresholds (≥98%, as per ).
  • Reference regression analysis ( ) to model yield dependencies on variables like catalyst concentration.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Use UV-Vis spectroscopy (λmax ≈ 255 nm, as in ) to confirm aromatic π-π* transitions in the naphthamide core.
  • Perform X-ray crystallography (see for similar brominated amides) to resolve bond angles and confirm stereochemistry.
  • Combine NMR (1H/13C) and FTIR to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and bromine substitution patterns.

Q. How can researchers design solubility studies for this compound in polar and non-polar solvents?

Methodological Answer:

  • Conduct phase solubility assays using a gradient of solvents (e.g., water, ethanol, DMSO, hexane) at controlled temperatures (-20°C to 25°C, per ’s stability guidelines).
  • Apply HPLC with refractive index detection () to quantify solubility limits.
  • Analyze trends using Hansen solubility parameters to correlate solvent polarity with dissolution efficiency.

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reaction kinetics of this compound under varying catalytic conditions?

Methodological Answer:

  • Implement pseudo-first-order kinetics by isolating variables (e.g., catalyst type, concentration) in a factorial design ().
  • Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., bromine displacement or amide bond cleavage).
  • Compare activation energies derived from Arrhenius plots under aerobic vs. inert conditions.

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) predict the reactivity of this compound in complex environments?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., bromine electrophilicity).
  • Integrate COMSOL Multiphysics () to simulate diffusion-reaction dynamics in multiphase systems.
  • Validate models with experimental data from cyclic voltammetry or mass spectrometry .

Q. What statistical approaches resolve contradictions in experimental data, such as unexpected byproduct formation during synthesis?

Methodological Answer:

  • Apply response surface methodology (RSM) ( ) to identify interactions between variables (e.g., temperature and solvent polarity).
  • Use principal component analysis (PCA) to cluster byproduct profiles and trace their origins to specific reaction steps.
  • Cross-reference findings with high-resolution mass spectrometry (HRMS) to confirm structural assignments of impurities.

Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound against specific biological targets?

Methodological Answer:

  • Employ fluorescence polarization assays (as in ) to measure binding affinity to enzymes or receptors.
  • Optimize assay conditions using factorial design () to test variables like pH, ionic strength, and cofactor presence.
  • Validate results with molecular docking simulations (PubChem data, ) to correlate activity with molecular interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.